molecular formula C25H26N4O5S B11372813 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11372813
M. Wt: 494.6 g/mol
InChI Key: IQIRBXUBWKKNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the ethylsulfonyl group, furan-2-ylmethyl, and 5-methylfuran-2-ylmethyl groups through substitution reactions.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine cores.

    Sulfonyl Compounds: Compounds with sulfonyl functional groups.

    Furan Derivatives: Compounds containing furan rings.

Uniqueness

The uniqueness of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-22(23(28-25)24(30)27-19-10-7-17(2)8-11-19)29(15-20-6-5-13-33-20)16-21-12-9-18(3)34-21/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

IQIRBXUBWKKNSJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)N(CC3=CC=CO3)CC4=CC=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.